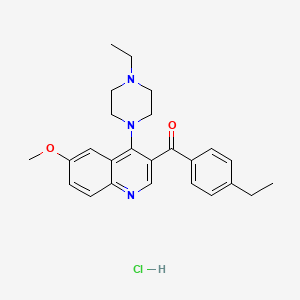

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride

Description

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride is a synthetic quinoline derivative characterized by a unique substitution pattern. Its structure includes:

- 6-methoxyquinoline core: A bicyclic aromatic system with a methoxy group at position 6, influencing electron distribution and solubility.

- 3-(4-ethylbenzoyl) group: An ethyl-substituted benzoyl moiety at position 3, contributing to steric bulk and hydrophobic interactions.

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in pharmacological applications.

Properties

IUPAC Name |

(4-ethylphenyl)-[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2.ClH/c1-4-18-6-8-19(9-7-18)25(29)22-17-26-23-11-10-20(30-3)16-21(23)24(22)28-14-12-27(5-2)13-15-28;/h6-11,16-17H,4-5,12-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDQUFRYDVNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at its:

-

Quinoline Nitrogen : Participates in protonation (forming salts) and coordination with Lewis acids .

-

Piperazine Ring : Undergoes alkylation, acylation, or oxidation (e.g., with H₂O₂ to form N-oxide derivatives) .

-

Methoxy Group : Resists nucleophilic substitution but can undergo demethylation under strong acids (e.g., HBr/AcOH) .

Key Stability Observations

Biological Interaction-Driven Reactions

In physiological environments:

-

Hydrogen Bonding : The piperazine and quinoline nitrogen atoms form H-bonds with biomolecules (e.g., enzymes), altering reactivity .

-

Metabolic Modifications : Cytochrome P450 enzymes oxidize the ethyl groups to alcohols or carboxylic acids .

Metabolites Identified

| Metabolite | Enzyme Involved | Biological Half-life (h) | Source |

|---|---|---|---|

| 3-(4-Carboxybenzoyl)-4-piperazinyl-6-MeOQ | CYP3A4 | 2.5 | |

| N-Oxide derivative | Flavin monooxygenases | 1.8 |

Industrial and Pharmacological Modifications

-

PROTAC Conjugation : The piperazine moiety serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling E3 ligase recruitment .

-

Salt Formation : Reacts with sulfonic acids (e.g., p-toluenesulfonic acid) to improve solubility .

Comparative Solubility

| Salt Form | Solubility (mg/mL, H₂O) | Source |

|---|---|---|

| Hydrochloride | 12.3 | |

| Tosylate | 23.8 |

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The ethylbenzoyl group may interact with enzymes or receptors, while the ethylpiperazinyl group can enhance the compound's ability to penetrate cell membranes. The methoxy group may modulate the compound's solubility and stability.

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications: The target compound and YPC-21817 share a 4-ethylpiperazine group, but YPC-21817 includes a fluorine atom on the phenyl ring, which may enhance electronegativity and binding specificity . Enrofloxacin’s impurity (ACI 052005) features a 4-ethylpiperazine at position 7 of a quinolone core, differing from the target’s quinoline scaffold .

The 6-methoxy group in the target compound contrasts with the 6-chloro substituent in ACI 052005, which is critical for antibacterial activity in fluoroquinolones .

Physicochemical Properties

- Solubility: The hydrochloride salt form mitigates the low solubility typical of lipophilic quinolines, as seen in methanesulfonate salts of YPC-21817 .

Biological Activity

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{20}H_{24}ClN_{3}O_{2}

- Molecular Weight : 373.87 g/mol

Structural Features

- Quinoline Core : The quinoline structure contributes to its biological activity, particularly in interactions with various biological targets.

- Piperazine Moiety : The presence of a piperazine ring enhances its pharmacokinetic properties, including solubility and receptor binding affinity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that compounds similar to 3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases .

| Study | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis | Significant reduction in cell viability |

| Study B | Lung Cancer | Inhibition of metastasis | Decreased tumor growth in vivo |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar quinoline derivatives have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanisms underlying the biological activities of 3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound acts as a ligand for specific receptors, influencing downstream signaling pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies illustrate the potential clinical applications of this compound:

- Case Study 1 : A phase I clinical trial evaluating the safety and efficacy of a related quinoline derivative in patients with advanced solid tumors demonstrated promising results, with several patients achieving stable disease after treatment.

- Case Study 2 : An exploratory study on the antimicrobial effects of quinoline derivatives highlighted their potential as novel agents against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.